5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The structure also includes an azidoethyl group and a methyl group attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives involves a five-membered ring with alternating single and double bonds, contributing to its aromaticity . The azidoethyl group and the methyl group are likely attached to the carbon atoms in the pyrrole ring .Scientific Research Applications
Organic Electronics and Photovoltaic Applications
The synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors have shown promising applications in organic thin film transistors. These polymers exhibit high LUMO levels and promising p-channel charge transport performance, indicating their potential in electronic devices (Chang Guo, Bin Sun, Yuning Li, 2014) Polymer Chemistry.
Electron Transport Materials
Novel alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole derivatives have been synthesized for use as electron transport layers in inverted polymer solar cells. These materials, characterized by high conductivity and electron mobility, facilitate electron extraction and reduce exciton recombination, leading to improved power conversion efficiency (Lin Hu, Feiyan Wu, Chunquan Li, et al., 2015) Macromolecules.
Photoluminescent Materials
Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have demonstrated strong photoluminescence, stability, and suitability for electronic applications. These materials show promise for use in optoelectronic devices due to their strong photoluminescence and high photochemical stability (T. Beyerlein, B. Tieke, 2000) Macromolecular Rapid Communications.
Polymer Synthesis and Chemical Properties
The chemical synthesis of pyrrolo[3,4-c]pyrrole derivatives, including discussions on different synthetic routes and their applications in creating advanced materials, highlights the versatility of these compounds in designing novel polymers with specific properties for various applications (O. V. Ershov, A. I. Ershova, 2020) Chemistry of Heterocyclic Compounds.
Luminescent Polymers
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized and characterized for their luminescent properties. These materials exhibit strong fluorescence and are soluble in common organic solvents, making them candidates for use in light-emitting devices (Kai A. I. Zhang, B. Tieke, 2008) Macromolecules.
Properties
IUPAC Name |
5-(2-azidoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-13-8(15)6-4-14(3-2-11-12-10)5-7(6)9(13)16/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLNQPRZRCFFOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.